Millettocalyxin B
Description
Millettocalyxin B (ID 14857) is a flavonoid compound isolated from the stem bark of Millettia erythrocalyx (Hong E Ji Xue Teng), a plant traditionally used in Southeast Asian medicine . It is characterized as a yellow powder with distinct pharmacological properties, particularly its anti-cancer activity. Research has demonstrated that non-toxic concentrations (5–25 μM) of this compound significantly inhibit the migration and invasion of lung cancer cells (e.g., A549) by suppressing integrin α5 expression and downstream FAK/Akt signaling pathways . This compound also reduces capillary-like structure formation and downregulates Cdc42, a Rho GTPase critical for cell motility . Its mechanism of action positions it as a promising candidate for anti-metastatic therapies .
Properties
Molecular Formula |
C22H20O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-6-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C22H20O6/c1-13(2)6-7-25-22-9-15-16(23)10-18(28-19(15)11-20(22)24-3)14-4-5-17-21(8-14)27-12-26-17/h4-6,8-11H,7,12H2,1-3H3 |
InChI Key |
SGQVUQLRURNBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)C |
Synonyms |
millettocalyxin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Findings:
-
Anti-Migration/Invasion Effects :
Non-cytotoxic concentrations (0–25 μM) inhibit A549 cell migration and invasion by suppressing filopodia formation (actin-rich protrusions critical for cell motility) .Target Protein Change in Expression Role in Metastasis Integrin α5 ↓ Cell adhesion Active FAK ↓ Focal adhesion signaling Active Akt ↓ Survival signaling Cdc42 ↓ Cytoskeletal remodeling -
Pathway Inhibition : Disrupts integrin/FAK/Akt/Cdc42 signaling, reducing metastatic potential .
Indirect Chemical Reactivity Context
While direct reaction data is absent, structural analogs and flavonoid chemistry suggest potential reactivity:
Likely Reactivity Domains:
-
Hydroxyl Groups : Susceptible to oxidation, glycosylation, or esterification.
-
Flavonoid Core : May undergo electrophilic substitution (e.g., halogenation) or redox reactions.
Stability Considerations:
-
pH Sensitivity : Flavonoids typically degrade under alkaline conditions.
-
Thermal Stability : Likely stable at physiological temperatures (37°C) given in vitro efficacy .
Research Gaps and Recommendations
-
Synthetic Routes : No published protocols for this compound synthesis.
-
Structure-Activity Relationships : Modifications to hydroxyl/glycosidic groups could optimize bioavailability or potency.
-
In Vivo Reactivity : Metabolic pathways (e.g., cytochrome P450 interactions) remain unexplored.
Key Sources Reviewed
Comparison with Similar Compounds
Comparison with Similar Compounds
Millettocalyxin B belongs to a family of structurally related flavonoids isolated from Millettia species. Below is a detailed comparison with its analogs and other compounds from the same genus:
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
Key Findings and Differences
Structural Similarities and Bioactivity: this compound shares a flavonoid backbone with millettocalyxins A and C but differs in substituents, which may explain its superior anti-migratory activity compared to C (which has insecticidal instead of anticancer effects) . Unlike millitenone, which is scarce and unstudied, this compound is pharmacologically well-characterized .
Mechanistic Specificity: this compound uniquely targets integrin α5, a receptor overexpressed in lung cancer but absent in normal lung cells, minimizing off-target toxicity . In contrast, phoyunnanin E (a lignan) acts on both integrin α5 and αV, suggesting broader but less specific effects .
Therapeutic Potential: this compound’s efficacy at low micromolar concentrations (5–25 μM) surpasses that of ovaliflavanone (AFC₅₀: 115.9 mg/L), which requires higher doses for insect antifeedant activity .
Table 2: Anti-Cancer Activity Comparison
Q & A
Q. What are the standard protocols for isolating and identifying Millettocalyxin B from plant sources?
this compound is typically isolated from Millettia species (e.g., stem bark) using solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification. Structural identification relies on spectroscopic methods (NMR, MS, UV-Vis) and comparison with published data for related compounds like Millettocalyxin A . Ensure purity via elemental analysis and reproducibility of spectral data, as outlined in experimental protocols for natural product characterization .
Q. How can researchers confirm the structural integrity of this compound in synthetic or extracted samples?
Validate structural identity using a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS). Cross-reference data with existing literature on Millettocalyxin analogs (e.g., Millettocalyxin A and C). For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve stereochemistry .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Begin with cell-based assays targeting its reported bioactivities, such as antiviral (e.g., HSV-1/2 plaque reduction assays) or anti-inflammatory (e.g., COX-2 inhibition) effects. Use dose-response curves to determine IC values, and validate results with positive controls (e.g., acyclovir for antiviral assays) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the molecular targets of this compound?
Employ transcriptomics, proteomics, or CRISPR-Cas9 screening to identify pathways affected by this compound. For hypothesis-driven approaches, use molecular docking simulations to predict binding affinities with targets like viral glycoproteins or inflammatory mediators. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are optimal for studying synergistic effects of this compound with other bioactive compounds?
Use combination index (CI) models (e.g., Chou-Talalay method) to evaluate synergism in vitro. Design animal studies with factorial designs (e.g., 2x2 matrix) to test interactions with standard therapies. Ensure statistical power by calculating sample sizes based on preliminary data .
Q. How can researchers address contradictory data on this compound’s efficacy across different studies?
Conduct systematic reviews (following Cochrane guidelines) to assess methodological heterogeneity, such as variations in solvent extraction, cell lines, or assay conditions. Perform meta-analyses to quantify effect sizes and identify moderators (e.g., purity levels, structural analogs) .
Q. What strategies validate the reproducibility of this compound’s pharmacological effects in vivo?
Use rigorous animal models (e.g., irradiated mice for hematopoietic recovery studies) with blinded treatment groups. Include pharmacokinetic profiling (e.g., bioavailability, half-life) and dose-ranging experiments. Adhere to ARRIVE guidelines for reporting animal research .
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
Synthesize analogs with modifications to the chalcone or flavanone core (common in Millettocalyxins). Test derivatives in parallel assays to correlate structural features (e.g., hydroxylation patterns) with activity. Use QSAR models to predict optimizations .
Q. What analytical methods ensure the stability of this compound in formulation studies?
Employ accelerated stability testing (ICH guidelines) under varying pH, temperature, and light conditions. Quantify degradation products via LC-MS/MS and identify degradation pathways (e.g., oxidation via radical scavenging assays) .
Q. How should researchers navigate ethical considerations in translational studies involving this compound?
Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human cell lines, obtain IRB approval and document provenance. For animal studies, prioritize alternatives to mammalian models where possible .
Methodological Guidance
- Data Analysis : Use tools like PRISM for dose-response modeling or R/Bioconductor for omics data. Address batch effects in high-throughput screens with normalization algorithms (e.g., Combat) .
- Literature Reviews : Search PubMed, Web of Science, and specialized databases (e.g., NAPRALERT) using Boolean terms like "this compound AND (antiviral OR pharmacokinetics)" .
- Reporting Standards : Follow Beilstein Journal guidelines for experimental details, including spectral data in supplementary materials and reproducibility checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
